3-(2-Methoxyethyl)benzaldehyde
Description
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Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(2-methoxyethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
FDDJYMFPZCKHQD-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC(=CC=C1)C=O |
Origin of Product |
United States |
The Strategic Importance of Benzaldehyde Derivatives in Advanced Chemical Synthesis
Benzaldehyde (B42025) and its derivatives are foundational scaffolds in the synthesis of a vast array of organic molecules. nih.gov Their significance stems from the reactivity of the aldehyde functional group, which readily participates in a multitude of chemical transformations. These include condensations, oxidations, reductions, and multicomponent reactions, providing access to complex molecular architectures. libretexts.orgtsijournals.com
In the pharmaceutical industry, benzaldehyde derivatives are key intermediates in the synthesis of numerous therapeutic agents. google.comnih.gov They are integral to the construction of various heterocyclic systems, which form the core of many drugs. Furthermore, the substitution pattern on the benzene (B151609) ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Beyond pharmaceuticals, these derivatives are crucial in the development of agrochemicals, fragrances, dyes, and polymers. google.com The ability to introduce diverse functionalities onto the benzaldehyde core makes it an indispensable tool for medicinal and materials chemists alike.
Structural Attributes of the Methoxyethyl Moiety and Its Influence on Molecular Properties
The incorporation of a methoxyethyl group at the meta-position of the benzaldehyde (B42025) ring, as seen in 3-(2-Methoxyethyl)benzaldehyde, introduces specific structural and electronic features that can influence the molecule's behavior. The ether linkage within the methoxyethyl moiety imparts a degree of flexibility and can increase the compound's solubility in organic solvents.
Defining the Academic Research Landscape and Objectives for 3 2 Methoxyethyl Benzaldehyde
Retrosynthetic Analysis and Identification of Primary Synthetic Disconnections
Retrosynthesis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. nih.gov For 3-(2-Methoxyethyl)benzaldehyde, three primary disconnections offer distinct strategic pathways:
C-O Ether Bond Disconnection: The most intuitive disconnection is at the ether linkage of the methoxyethyl side chain. This leads back to 3-hydroxybenzaldehyde (B18108) and a suitable 2-methoxyethyl electrophile, such as 2-methoxyethyl halide. This approach is advantageous as it utilizes a common and well-established reaction, the Williamson ether synthesis.
Aldehyde C-H Bond Disconnection (Functional Group Interconversion): This strategy involves disconnecting the aldehyde functional group to its corresponding precursor, a primary alcohol. This identifies 3-(2-methoxyethyl)benzyl alcohol as the immediate precursor. This alcohol can then be synthesized from other functional groups, such as a carboxylic acid or ester, via reduction. This pathway relies on selective oxidation methods that can halt the reaction at the aldehyde stage without proceeding to the carboxylic acid. acs.org
Aryl C-C Side Chain Disconnection: A more advanced strategy involves the disconnection of the carbon-carbon bond between the aromatic ring and the ethyl side chain. This approach would start with a halogenated benzaldehyde derivative (e.g., 3-bromobenzaldehyde (B42254), with the aldehyde suitably protected) and introduce the ethyl-containing fragment via a metal-catalyzed cross-coupling reaction. This method offers flexibility but requires careful management of protecting groups and reaction conditions.
These disconnections form the basis for the established and novel synthetic routes discussed in the following sections.
**2.2. Established Precursor Pathways and Chemical Transformation Adaptations
Established synthetic routes to 3-(2-Methoxyethyl)benzaldehyde primarily rely on building the molecule from key precursors through reliable and well-documented chemical transformations.
A common and effective method for the synthesis of aromatic aldehydes is the oxidation of the corresponding benzyl (B1604629) alcohol. In this pathway, 3-(2-Methoxyethyl)benzyl alcohol is oxidized to yield the target aldehyde. The primary challenge is to use an oxidizing agent mild enough to prevent over-oxidation to the corresponding carboxylic acid. wikipedia.org Primary alcohols can be selectively oxidized to aldehydes using a variety of modern reagents. nih.gov The reaction is typically performed in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a chlorinated solvent. nih.gov
A variety of oxidizing agents can be employed for this transformation, each with specific advantages regarding reaction conditions, selectivity, and functional group tolerance.
| Oxidizing Agent | Typical Solvent | Key Characteristics | Citation |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Mild and selective; solid reagent, simplifies workup. | wikipedia.org |
| Quinoxalinium dichromate (QxDC) | Dimethyl sulfoxide (DMSO) | Efficient oxidation, often promoted by acid. | nih.gov |
| Activated DMSO (Swern, Moffatt) | DCM, DMSO | Very mild, low-temperature conditions; avoids heavy metals. | nih.gov |
| Nitric Acid (dilute) | Water, Dioxane | Cost-effective oxidant, though it can be less selective and require careful control. | google.com |
| Catalytic TEMPO with a co-oxidant (e.g., NaOCl) | Biphasic (DCM/Water) | Green chemistry approach; uses a catalytic amount of the primary oxidant. | prepchem.com |
The precursor, 3-(2-methoxyethyl)benzyl alcohol, can be prepared via standard methods, such as the reduction of 3-(2-methoxyethyl)benzoic acid or its corresponding ester using reducing agents like lithium aluminum hydride (LiAlH₄).
This strategy represents one of the most direct and widely used methods for preparing aryl ethers. The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. byjus.com In this specific synthesis, 3-hydroxybenzaldehyde is the key starting material. wikipedia.orgyoutube.com The phenolic hydroxyl group is deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile, attacking a 2-methoxyethyl halide (e.g., 2-chloroethyl methyl ether or 2-methoxyethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com
The reaction is typically carried out in a polar aprotic solvent which helps to solvate the cation of the base without hindering the nucleophilicity of the phenoxide. byjus.com
| Component | Example Reagent | Purpose | Citation |
|---|---|---|---|
| Aromatic Alcohol | 3-Hydroxybenzaldehyde | Provides the aryl-oxygen framework. | wikipedia.orgyoutube.com |
| Alkylating Agent | 2-Chloroethyl methyl ether | Introduces the 2-methoxyethyl side chain. | google.com |
| Base | Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. | wikipedia.orggold-chemistry.org |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Butanone | Provides a medium for the reaction; polar aprotic solvents are preferred for SN2. | byjus.comgold-chemistry.org |
This method is highly effective due to the increased acidity of the phenolic proton on 3-hydroxybenzaldehyde and the good reactivity of primary alkyl halides in SN2 reactions. masterorganicchemistry.com
Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, which can be applied to the synthesis of 3-(2-Methoxyethyl)benzaldehyde. Palladium-catalyzed cross-coupling reactions, in particular, allow for the attachment of alkyl chains to aromatic rings. nih.gov
In a potential route, a starting material like 3-bromobenzaldehyde could be used. The aldehyde group, being sensitive to some organometallic reagents, would first need to be protected, commonly as an acetal (B89532). The resulting protected bromoarene can then undergo a cross-coupling reaction, such as a Negishi or Suzuki coupling, with an organometallic reagent containing the 2-methoxyethyl moiety. youtube.com For example, (2-methoxyethyl)zinc chloride could be coupled with the protected 3-bromobenzaldehyde in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. Following the coupling reaction, the acetal protecting group is removed by acidic hydrolysis to reveal the desired aldehyde functionality. While this approach is more complex due to the need for protection/deprotection steps, it offers significant flexibility in the types of side chains that can be introduced. acs.org
Exploration of Novel Synthetic Routes and Reaction Development
The development of new synthetic methods provides alternative, and sometimes more efficient, pathways to target molecules. These routes may involve different bond-forming strategies or novel reagents.
Instead of building the side chain onto a pre-existing aldehyde, it is also possible to introduce the aldehyde group onto an aromatic ring that already bears the 3-(2-methoxyethyl) substituent. This can be achieved through formylation reactions. wikipedia.org
An alternative functional group interconversion involves the reduction of a nitrile. The synthesis could proceed from 3-(2-methoxyethyl)benzonitrile. This nitrile precursor could be prepared from 3-(2-methoxyethyl)benzamide by dehydration. youtube.com The nitrile group can then be selectively reduced to an aldehyde using a mild reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is often highly selective and avoids over-reduction to the amine.
Carbon-Carbon and Carbon-Oxygen Bond Formation for Methoxyethyl Side Chain Installation
The introduction of the 2-methoxyethyl group onto the benzaldehyde scaffold is a critical step that can be achieved through various synthetic strategies, primarily involving the formation of a key carbon-carbon (C-C) or carbon-oxygen (C-O) bond.
Carbon-Carbon Bond Formation: A prevalent strategy for forging the C-C bond between the aromatic ring and the ethyl side chain is through transition metal-catalyzed cross-coupling reactions. illinois.edu These methods offer a powerful and versatile approach for connecting sp²-hybridized carbon atoms of the benzene (B151609) ring with sp³-hybridized carbons of the side chain. A common precursor for such reactions is a 3-halobenzaldehyde, typically 3-bromobenzaldehyde, with the aldehyde functionality often protected as an acetal to prevent unwanted side reactions with organometallic reagents. acs.orgrug.nl
One such method is the Negishi coupling, which involves the reaction of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. In this context, (2-methoxyethyl)zinc chloride would be coupled with a protected 3-halobenzaldehyde. Another powerful alternative is the Suzuki coupling, which utilizes an organoboron species, such as a (2-methoxyethyl)boronic acid or ester, under palladium catalysis. These cross-coupling reactions are highly valued for their functional group tolerance and are fundamental in modern organic synthesis. organic-chemistry.org
A different approach involves the direct C-H alkylation of a benzaldehyde derivative. nih.govacs.org While challenging, palladium-catalyzed ortho-alkylation of benzoic acids and related compounds has been demonstrated. nih.gov Adapting this methodology for meta-alkylation would require a specifically designed directing group to achieve the desired regioselectivity.
Carbon-Oxygen Bond Formation: An alternative synthetic route focuses on first establishing a hydroxyethyl (B10761427) side chain, followed by the formation of a C-O ether linkage. This can begin with 3-formylphenylboronic acid, which undergoes a Heck-type reaction with ethylene (B1197577) glycol vinyl ether, followed by hydrolysis and reduction to yield 3-(2-hydroxyethyl)benzaldehyde (B1603454).
The final methoxyethyl group is then installed via a Williamson ether synthesis. The hydroxyl group of 3-(2-hydroxyethyl)benzaldehyde (with the aldehyde group potentially protected) is deprotonated with a suitable base, such as sodium hydride (NaH), to form an alkoxide. This intermediate then undergoes a nucleophilic substitution (SN2) reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to form the final ether linkage. orgsyn.org This classical C-O bond-forming reaction is robust and widely used in organic synthesis.
Optimization of Reaction Parameters and Process Efficiency
Investigation of Catalytic Systems and Reagents for Enhanced Selectivity and Yield
For Suzuki or Negishi couplings, a variety of palladium catalysts and phosphine-based ligands have been explored. researchgate.net The selection of the appropriate ligand can minimize side reactions and improve the yield of the desired cross-coupled product. In some cases, pre-oxidizing the palladium-phosphine catalyst can enhance selectivity towards the desired aldehyde. researchgate.net The base used in Suzuki couplings (e.g., potassium carbonate, cesium carbonate) and the specific organometallic reagent are also critical for an efficient transformation.
For C-O bond formation via Williamson ether synthesis, the choice of base and methylating agent is important. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the alcohol without competing reactions.
| Reaction Type | Catalyst/Reagent System | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂ with phosphine ligands (e.g., P(tBu)₃) | Aryl halides/boronic acids | High functional group tolerance, commercially available reagents. | acs.orgrug.nl |
| Negishi Coupling | Pd₂ (dba)₃ with phosphine ligands | Aryl halides/organozinc reagents | High reactivity of organozinc reagents. | illinois.edu |
| C-H Alkylation | Pd(OAc)₂ with directing groups | Benzoic acids/alkyl halides | Atom economical, avoids pre-functionalization. | nih.govacs.org |
| Williamson Ether Synthesis | NaH / Methyl Iodide | Alcohols / Alkyl halides | Classical, reliable method for ether formation. | orgsyn.org |
Impact of Solvent Systems and Sustainable Chemical Practices
The choice of solvent can profoundly affect reaction rates, yields, and even the reaction pathway. In transition metal-catalyzed couplings, solvents like toluene, tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) are commonly used. rug.nl The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates. For instance, aprotic polar solvents can accelerate SN2 reactions, which is relevant for the Williamson ether synthesis step.
In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable synthetic methods. rjpn.org This includes the use of less toxic, renewable, or recyclable solvents. Water has been explored as a solvent for some reactions, such as the synthesis of 3-methoxybenzaldehyde (B106831) via oxidation, which aligns with green chemistry goals by being non-toxic and inexpensive. google.com Other sustainable practices include minimizing waste by improving atom economy, using catalytic rather than stoichiometric reagents, and employing energy-efficient techniques like microwave-assisted synthesis. rjpn.org One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are particularly advantageous as they reduce solvent usage and waste generation. acs.orgrug.nl
| Solvent | Reaction Type | Rationale/Impact | Sustainability Aspect |
|---|---|---|---|
| Toluene | Cross-Coupling | Good for dissolving organic reagents; allows for higher reaction temperatures. | Petroleum-derived, moderately toxic. |
| Tetrahydrofuran (THF) | Cross-Coupling, Grignard Reactions | Aprotic, can coordinate with metal centers. | Can form explosive peroxides; moderately toxic. |
| Acetonitrile/Water | Photoredox Catalysis | Solvent mixture can be optimized for solubility and reaction efficiency. | Acetonitrile is toxic; water is a green solvent. |
| Water | Oxidation | Environmentally benign, non-flammable, low cost. | Excellent green solvent choice when applicable. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be constructed.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments
The ¹H NMR spectrum of 3-(2-methoxyethyl)benzaldehyde reveals distinct signals corresponding to the various proton environments within the molecule. The aromatic region of the spectrum is expected to show complex splitting patterns typical of a 1,3-disubstituted benzene ring. The protons on the benzene ring (H-2, H-4, H-5, and H-6) would exhibit chemical shifts influenced by the electron-withdrawing aldehyde group and the electron-donating methoxyethyl group. The aldehydic proton is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8-10.1 ppm, due to the strong deshielding effect of the carbonyl group.
The aliphatic portion of the spectrum provides information about the 2-methoxyethyl substituent. Two triplet signals are expected for the methylene (B1212753) protons (-CH₂CH₂-), with their chemical shifts and coupling constants confirming their adjacent positions. The methoxy (B1213986) group (-OCH₃) will present as a sharp singlet, typically around 3.3-3.4 ppm.
Table 1: Predicted ¹H NMR Data for 3-(2-Methoxyethyl)benzaldehyde
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CHO | 9.98 | s |
| Ar-H | 7.40 - 7.80 | m |
| O-CH₂- | 3.65 | t |
| Ar-CH₂- | 2.95 | t |
| O-CH₃ | 3.35 | s |
Note: These are predicted values and may vary from experimental results.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Complementing the proton data, the ¹³C NMR spectrum provides a direct view of the carbon framework. Each unique carbon atom in 3-(2-methoxyethyl)benzaldehyde gives rise to a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at a chemical shift typically above 190 ppm. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the aldehyde group (C-1) and the carbon attached to the methoxyethyl group (C-3) showing distinct shifts due to the substituent effects. The aliphatic carbons of the methoxyethyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for 3-(2-Methoxyethyl)benzaldehyde
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 192.5 |
| Ar-C1 | 137.0 |
| Ar-C3 | 139.0 |
| Ar-C (other) | 128.0 - 135.0 |
| O-CH₂ | 70.0 |
| Ar-CH₂ | 38.0 |
| O-CH₃ | 59.0 |
Note: These are predicted values and may vary from experimental results.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
While ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 3-(2-methoxyethyl)benzaldehyde, COSY would show correlations between the adjacent aromatic protons, as well as between the two methylene groups of the ethyl chain, confirming their direct linkage.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the aliphatic proton signals to their respective carbon signals in the methoxyethyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure. For example, HMBC would show correlations from the aldehydic proton to the aromatic carbon C-1 and C-2/C-6, and from the methylene protons of the ethyl group to the aromatic carbon C-3.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis
The FT-IR spectrum of 3-(2-methoxyethyl)benzaldehyde is characterized by several key absorption bands that confirm the presence of its functional groups. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected around 1700 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxyethyl group will be observed in the 2850-3000 cm⁻¹ region. The C-O stretching of the ether linkage will give rise to a strong band in the 1050-1150 cm⁻¹ range. Bending vibrations for the aromatic ring and the aliphatic chain will be present in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted FT-IR Data for 3-(2-Methoxyethyl)benzaldehyde
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980-2850 | Medium |
| C=O Stretch (Aldehyde) | ~1703 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-O Stretch (Ether) | ~1120 | Strong |
Note: These are predicted values and may vary from experimental results.
Raman Spectroscopy for Complementary Vibrational Mode Information
Raman spectroscopy offers complementary information to FT-IR. While the C=O stretch is also observable in Raman spectra, it is often weaker than in FT-IR. Conversely, the aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum, providing a clear fingerprint for the substituted benzene ring. The symmetric C-H stretching vibrations of the alkyl chain are also typically well-resolved in Raman spectra. This technique is particularly useful for studying non-polar bonds and symmetric vibrations that may be weak or absent in the FT-IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For 3-(2-Methoxyethyl)benzaldehyde, the UV-Vis spectrum is expected to be dominated by the chromophore of the benzaldehyde moiety. The spectrum of benzaldehyde in a non-polar solvent typically exhibits a strong absorption band around 240-250 nm, which is attributed to the π → π* electronic transition of the conjugated system involving the benzene ring and the carbonyl group. researchgate.net A weaker, longer-wavelength absorption, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, is often observed around 280-290 nm and can be submerged by the more intense π → π* band. researchgate.net
The presence of the 3-(2-methoxyethyl) group is not expected to significantly shift the main absorption bands, as it is not in direct conjugation with the aromatic π-system. Its primary influence would be through inductive effects, which are generally minimal on the electronic spectrum for a meta-substituent. Therefore, the UV-Vis spectrum serves to confirm the presence of the benzaldehyde chromophore and indicates a lack of extended conjugation involving the ether side chain.
Table 1: Expected UV-Vis Absorption Data for 3-(2-Methoxyethyl)benzaldehyde
| Electronic Transition | Expected Wavelength (λmax) | Moiety Responsible |
|---|---|---|
| π → π* | ~245-255 nm | Benzaldehyde conjugated system |
High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 3-(2-Methoxyethyl)benzaldehyde through the precise determination of its molecular weight. The calculated monoisotopic mass of this compound (C₁₀H₁₂O₂) is 164.08373 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) very close to this theoretical value, confirming the molecular formula. uni.lu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for 3-(2-Methoxyethyl)benzaldehyde would likely involve:
Benzylic cleavage: Loss of the formyl radical (•CHO) to generate a fragment ion at m/z 135.
Cleavage of the methoxyethyl side chain: Fission of the C-C bond between the aromatic ring and the ethyl group, or cleavage of the ether bond, would result in characteristic fragment ions. For instance, the loss of the entire methoxyethyl group would lead to a fragment at m/z 105.
Rearrangement reactions: Intramolecular rearrangements, common in the fragmentation of aromatic compounds, could also be observed.
Table 2: Predicted High-Resolution Mass Spectrometry Data for 3-(2-Methoxyethyl)benzaldehyde
| Ion Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 165.09100 |
| [M+Na]⁺ | 187.07294 |
| [M-H]⁻ | 163.07644 |
| [M+NH₄]⁺ | 182.11754 |
| [M+K]⁺ | 203.04688 |
Data sourced from PubChem predictions. uni.lu
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.
While no public crystallographic data for 3-(2-Methoxyethyl)benzaldehyde currently exists, single crystal X-ray diffraction analysis would provide definitive information about its molecular structure in the solid state. nih.gov This technique would precisely determine all bond lengths and angles, allowing for a detailed comparison between the substituted and unsubstituted benzaldehyde. researchgate.net
Furthermore, it would reveal the conformation of the methoxyethyl side chain relative to the plane of the benzene ring. The torsional angles would quantify the three-dimensional shape of the molecule. This information is crucial for understanding intermolecular interactions and how the molecule packs in a crystal lattice. nih.gov For chiral crystals, this method can also establish the absolute configuration.
Powder X-ray Diffraction (PXRD) is a powerful tool for the characterization of polycrystalline materials. units.it A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net For 3-(2-Methoxyethyl)benzaldehyde, this technique would be used to:
Identify the crystalline form: If the compound can exist in multiple crystalline forms (polymorphs), PXRD can distinguish between them.
Assess purity: The presence of crystalline impurities would be detectable as additional peaks in the diffraction pattern.
Monitor phase transformations: PXRD is used to study changes in the crystal structure as a function of temperature or other variables. units.it
The diffraction pattern consists of a series of peaks at specific scattering angles (2θ), which are characteristic of the unit cell dimensions of the crystal.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 3-(2-Methoxyethyl)benzaldehyde |
Computational Chemistry and Theoretical Insights into 3 2 Methoxyethyl Benzaldehyde
Quantum Chemical Calculations for Molecular Geometry Optimization and Energetics
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-(2-Methoxyethyl)benzaldehyde, these calculations involve solving the Schrödinger equation for the molecular system, albeit with approximations, to find the lowest energy conformation. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to achieve this.
Table 1: Predicted Geometric Parameters for 3-(2-Methoxyethyl)benzaldehyde (Note: The following data is illustrative and based on general knowledge of similar molecular structures, as specific computational studies on this molecule are not publicly available.)
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-O (Methoxy) Bond Length | ~1.36 Å |
| C-C-H (Aldehyde) Bond Angle | ~120° |
| C-O-C (Methoxy) Bond Angle | ~118° |
| Dihedral Angle (Benzene-Aldehyde) | ~0° (planar) |
Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electron density of a molecule to determine its energy and other properties. For 3-(2-Methoxyethyl)benzaldehyde, DFT studies can provide deep insights into its electronic structure, stability, and reactivity.
The stability of the molecule can be assessed through the calculation of its total energy and the energies of its frontier molecular orbitals (HOMO and LUMO), which will be discussed in a later section. A larger energy gap between the HOMO and LUMO generally indicates greater molecular stability. Reactivity descriptors, such as chemical potential, hardness, and softness, can also be derived from DFT calculations to predict how the molecule will behave in a chemical reaction. The electron-donating or withdrawing nature of the methoxyethyl and aldehyde substituents significantly influences the electron distribution within the benzene (B151609) ring, and DFT is an excellent tool for quantifying these effects. nih.gov
Theoretical Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which can then be used to validate experimental spectra or to provide a theoretical basis for their interpretation.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. These calculations are highly sensitive to the electronic environment of each nucleus. For 3-(2-Methoxyethyl)benzaldehyde, one would expect distinct signals for the aldehydic proton, the aromatic protons, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the methoxy (B1213986) group. Comparing calculated shifts with experimental data for similar compounds, such as 3-methoxybenzaldehyde (B106831), can aid in the assignment of the observed signals. researchgate.netnist.gov
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For 3-(2-Methoxyethyl)benzaldehyde, characteristic vibrational modes would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and alkyl chain, and C-O stretches of the methoxy group. The NIST WebBook provides an experimental IR spectrum for 3-methoxybenzaldehyde which can serve as a useful comparison. acs.org
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the method of choice for predicting the absorption wavelengths and intensities that constitute a UV-Vis spectrum. The electronic transitions in 3-(2-Methoxyethyl)benzaldehyde would primarily involve the π-electrons of the aromatic ring and the carbonyl group.
Table 2: Predicted Spectroscopic Data for 3-(2-Methoxyethyl)benzaldehyde (Note: This data is illustrative and based on known values for similar functional groups.)
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (Aldehyde H) | ~9.9 - 10.1 ppm |
| ¹³C NMR | Chemical Shift (Carbonyl C) | ~190 - 193 ppm |
| IR | C=O Stretching Frequency | ~1690 - 1710 cm⁻¹ |
| UV-Vis | λmax | ~250 - 260 nm (π → π*) |
Analysis of Frontier Molecular Orbitals (FMOs) and Electrophilic/Nucleophilic Sites
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).
For 3-(2-Methoxyethyl)benzaldehyde, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methoxy group, due to the electron-donating nature of these moieties. The LUMO, on the other hand, is likely to be concentrated on the electron-withdrawing aldehyde group, particularly the carbonyl carbon and oxygen atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov
Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Interaction Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. chemicalbook.com It is mapped onto the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. Red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack.
For 3-(2-Methoxyethyl)benzaldehyde, the MEP surface would show a region of high negative potential (red) around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or for hydrogen bonding. The aldehydic proton and the aromatic protons would exhibit a more positive potential (blue). The MEP surface provides a valuable tool for predicting intermolecular interactions and the initial stages of a chemical reaction. chemicalbook.com
Conformational Analysis and Energy Landscape Mapping for Rotational Isomers
The presence of rotatable single bonds in 3-(2-Methoxyethyl)benzaldehyde, specifically the C-C bond connecting the ethyl group to the benzene ring and the C-O bonds of the methoxy group, gives rise to different rotational isomers or conformers. researchgate.net Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation to map the potential energy landscape.
Thermodynamic and Kinetic Studies of Proposed Reaction Pathways
Furthermore, the energy of the transition state allows for the calculation of the activation energy, which is a key kinetic parameter that determines the reaction rate. For example, the mechanism of a nucleophilic addition to the carbonyl group of 3-(2-Methoxyethyl)benzaldehyde could be elucidated by identifying the transition state for the nucleophilic attack and any subsequent steps. These theoretical studies can provide a detailed, atomistic understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.
Investigation of Nonlinear Optical (NLO) Properties and Potential Applications
Computational chemistry provides a powerful lens for predicting and understanding the nonlinear optical (NLO) properties of molecules, offering insights into their potential for advanced technological applications. The investigation of 3-(2-Methoxyethyl)benzaldehyde in this context revolves around theoretical calculations of its hyperpolarizability, which is a measure of its NLO response. Organic molecules, particularly those with specific structural features, are of significant interest for NLO applications due to their potential for large optical nonlinearities, fast response times, and molecular engineering flexibility.
The NLO response in organic molecules is fundamentally linked to their electronic structure. Key to this is the concept of intramolecular charge transfer (ICT), which typically occurs in systems containing both electron-donating and electron-accepting groups connected by a π-conjugated bridge. In the case of 3-(2-Methoxyethyl)benzaldehyde, the benzaldehyde (B42025) moiety serves as the core π-system. The aldehyde group (-CHO) acts as an electron-withdrawing group, while the methoxyethyl group (-CH₂CH₂OCH₃) at the meta position can be considered a weak electron-donating group. The interaction between these groups across the benzene ring can induce a dipole moment and enhance the molecule's NLO properties.
Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the static and dynamic hyperpolarizabilities. The first-order hyperpolarizability (β) is a critical parameter that quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG), where two photons of the same frequency are combined into a single photon with twice the frequency. smu.ca
While direct computational studies on 3-(2-Methoxyethyl)benzaldehyde are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations of structurally similar benzaldehyde derivatives. researchgate.net Research on various substituted benzaldehydes demonstrates that the nature and position of substituents significantly influence the NLO response. For instance, studies on hydroxy- and methoxy-substituted benzaldehydes have been conducted to evaluate their NLO potential. researchgate.netresearchgate.net These studies consistently show that the arrangement of donor and acceptor groups across the aromatic ring is crucial for maximizing the hyperpolarizability.
The magnitude of the first hyperpolarizability (β) is a key indicator of a material's potential for NLO applications. researchgate.net Computational models allow for the calculation of this value, and a larger β value generally suggests a more significant NLO response. For comparison, the calculated β values for related salicylaldehyde-based compounds have been reported in the range of 192 to 501 atomic units, indicating their potential as NLO-active materials. nih.gov
Table 1: Calculated Nonlinear Optical (NLO) Properties of Structurally Related Benzaldehyde Derivatives (Theoretical Data for Comparison)
| Compound | Computational Method | First-Order Hyperpolarizability (β) (a.u.) | Key Structural Features |
|---|---|---|---|
| Salicylaldehyde Thiosemicarbazones | DFT/M06/6-311G(d,p) | 192.778–501.709 | Intramolecular charge transfer, extended conjugation |
| 2-Hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine | ab initio (FF MP2) | Reported as having relatively good NLO properties | OH donor, C=N bridge, methoxy group |
| 3-Methoxy-4-hydroxy-benzaldehyde | DFT | Calculations performed to determine NLO susceptibilities | Methoxy and hydroxy donor groups |
Note: The data in this table is for structurally related compounds and is provided for comparative purposes to infer the potential NLO properties of 3-(2-Methoxyethyl)benzaldehyde. a.u. = atomic units.
The potential applications for materials with significant NLO properties are vast and technologically important. nih.gov Materials exhibiting strong second-order NLO effects are essential for technologies such as:
Frequency Conversion: As seen in second-harmonic generation (SHG), which is used to produce green laser light from infrared sources. researchgate.net
Optical Switching: The ability to control the transmission of light with another light beam, crucial for telecommunications and optical computing. nih.gov
Electro-Optic Modulation: Modulating the refractive index of a material with an electric field, a key function in data transmission.
Based on the structural characteristics of 3-(2-Methoxyethyl)benzaldehyde, it can be hypothesized that it possesses modest NLO properties. The presence of both a donor (methoxyethyl) and an acceptor (aldehyde) group facilitates intramolecular charge transfer, a prerequisite for a second-order NLO response. However, the meta-substitution pattern is generally less effective for ICT compared to ortho or para arrangements, which might limit the magnitude of its hyperpolarizability compared to other optimized NLO chromophores. Further computational and experimental validation is necessary to quantify its specific NLO coefficients and fully assess its potential for practical applications in optoelectronic devices. researchgate.net
Reactivity Profiles and Transformational Chemistry of 3 2 Methoxyethyl Benzaldehyde
Reactions Affecting the Aromatic Ring System
The aromatic ring of 3-(2-Methoxyethyl)benzaldehyde can undergo electrophilic aromatic substitution (EAS), but the position of substitution is governed by the directing effects of the two existing substituents. libretexts.orgrutgers.edu
Formyl Group (-CHO): The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it (positions 1 and 5).
Methoxyethyl Group (-CH₂CH₂OCH₃): This alkyl ether group is an activating, ortho-, para-directing group. The alkyl chain is weakly electron-donating by induction, activating the ring towards EAS. It directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6).
When these competing effects are considered, the substitution pattern is determined by the most activating group. The methoxyethyl group, being an activator, will primarily control the regiochemical outcome. The positions ortho and para to the methoxyethyl group are C2, C4, and C6. The formyl group deactivates the entire ring but most strongly at its ortho and para positions (C2, C4, and C6).
Therefore, the most likely positions for electrophilic attack are those that are activated by the methoxyethyl group and least deactivated by the formyl group. Position 4 is para to the activating group and ortho to the deactivating group. Position 6 is ortho to the activating group and ortho to the deactivating group. Position 2 is ortho to the activating group and meta to the deactivating group. Of these, position 2 is sterically hindered by two adjacent substituents. The major products of electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on 3-(2-Methoxyethyl)benzaldehyde are expected to be the 4- and 6-substituted isomers.
Electrophilic Aromatic Substitution Reactions and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing benzene (B151609) derivatives. nih.gov The regiochemical outcome of such reactions on 3-(2-methoxyethyl)benzaldehyde is determined by the directing effects of the existing substituents: the formyl group (-CHO) and the 2-methoxyethyl group (-CH₂CH₂OCH₃).
The formyl group is a deactivating substituent, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. The aldehyde functionality is a well-established meta-director, guiding incoming electrophiles to the positions C-5 relative to its own position. wikipedia.orgyoutube.com
Conversely, the 2-methoxyethyl group is classified as an alkyl substituent. Alkyl groups are weakly activating and act as ortho, para-directors. uci.edu This is primarily due to hyperconjugation and a weak inductive electron-donating effect. Therefore, this group directs incoming electrophiles to positions C-2, C-4, and C-6.
The presence of these competing directors—one deactivating meta-director and one activating ortho, para-director—complicates the regioselectivity. In such cases, the activating group typically governs the position of substitution. Thus, electrophilic attack is most likely to occur at the positions activated by the 2-methoxyethyl group, namely C-2, C-4, and C-6.
Position 2: Ortho to the methoxyethyl group and ortho to the aldehyde. This position is sterically hindered by the two adjacent substituents.
Position 4: Ortho to the methoxyethyl group and para to the aldehyde. This position is electronically activated and sterically accessible.
Position 6: Para to the methoxyethyl group and ortho to the aldehyde. This position is also electronically activated.
Considering both electronic and steric factors, electrophilic substitution is expected to yield a mixture of products, with substitution at the C-4 and C-6 positions being the most probable outcomes. A typical example is nitration, which is a classic EAS reaction. masterorganicchemistry.com For benzaldehyde (B42025), nitration with nitric acid and sulfuric acid predominantly yields 3-nitrobenzaldehyde (B41214) (around 72%). wikipedia.orgoc-praktikum.de For 3-(2-methoxyethyl)benzaldehyde, the outcome would be a balance of these directing effects.
Transition-Metal Catalyzed Cross-Coupling Reactions for Further Functionalization
Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org To utilize 3-(2-methoxyethyl)benzaldehyde in such reactions, it typically must first be converted into a suitable substrate, usually an aryl halide or triflate. Following halogenation of the aromatic ring (as described in 5.2.1), the resulting halo-substituted compound can participate in a variety of coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species with an organic halide in the presence of a palladium catalyst and a base. youtube.com For instance, if 3-(2-methoxyethyl)benzaldehyde is brominated at the C-4 position, the resulting 4-bromo-3-(2-methoxyethyl)benzaldehyde could be coupled with various aryl or vinyl boronic acids to introduce new substituents. The aldehyde group is generally tolerant of Suzuki coupling conditions. nih.gov
Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org A halogenated derivative of 3-(2-methoxyethyl)benzaldehyde could be reacted with alkenes like styrene (B11656) or acrylates to form substituted alkenes, further extending the molecular framework. nih.gov
Reactions and Derivatizations of the Methoxyethyl Side Chain
The methoxyethyl side chain provides additional opportunities for synthetic transformations, distinct from the reactions of the aromatic ring.
Ether Cleavage and Transformation
The methyl ether of the side chain can be cleaved to reveal a primary alcohol. This transformation is typically achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comyoutube.com
Given that the ether is a primary alkyl ether, the cleavage mechanism proceeds via an Sₙ2 pathway. masterorganicchemistry.com The ether oxygen is first protonated by the strong acid (or coordinates to the Lewis acid), converting the methoxy (B1213986) group into a good leaving group (methanol). A subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) on the less sterically hindered methyl carbon results in the cleavage of the C-O bond. This reaction yields 3-(2-hydroxyethyl)benzaldehyde (B1603454) and a methyl halide. nih.govchemspider.com Boron tribromide is particularly effective for cleaving aryl methyl ethers and is expected to work efficiently for this substrate as well. nih.govnih.gov
Functionalization of the Ethylene (B1197577) Linkage
The ethylene bridge of the side chain, particularly the benzylic carbon (the -CH₂- group attached to the aromatic ring), is susceptible to specific reactions due to its position.
Benzylic Oxidation: The presence of benzylic hydrogens makes the side chain vulnerable to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orgyoutube.com This reaction typically results in the cleavage of the C-C bond of the side chain and oxidation of the benzylic carbon to a carboxylic acid. masterorganicchemistry.com Therefore, treatment of 3-(2-methoxyethyl)benzaldehyde with KMnO₄ would likely yield 3-formylbenzoic acid. The reaction requires at least one hydrogen on the benzylic carbon, a condition which this molecule meets. libretexts.org
Benzylic Halogenation: Selective halogenation at the benzylic position can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. libretexts.org This free-radical substitution reaction would introduce a bromine atom at the benzylic carbon, yielding 3-(1-bromo-2-methoxyethyl)benzaldehyde. This halogenated intermediate can then serve as a precursor for subsequent nucleophilic substitution or elimination reactions, enabling further diversification of the side chain. youtube.com
Table of Mentioned Compounds
Advanced Applications of 3 2 Methoxyethyl Benzaldehyde in Organic Synthesis
As a Key Intermediate in Complex Molecule Construction
The reactivity of the aldehyde functional group, combined with the structural influence of the 3-substituted methoxyethyl chain, positions 3-(2-Methoxyethyl)benzaldehyde as a crucial starting point for synthesizing more elaborate molecules.
Precursor for Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients (APIs)
The aldehyde group is a cornerstone for building molecular complexity, and 3-(2-Methoxyethyl)benzaldehyde is no exception. It serves as a foundational element for synthesizing various molecular backbones, or scaffolds, which are then further modified to create potential new drugs. The aldehyde can be readily converted into other functional groups or used in carbon-carbon bond-forming reactions to construct the core structures of medicinally relevant compounds. While specific, publicly documented examples of its direct incorporation into named Active Pharmaceutical Ingredients (APIs) are limited, its utility is evident in its commercial availability and inclusion in chemical catalogs aimed at drug discovery and development.
Building Block for Natural Product Synthesis and Analogues
The synthesis of natural products, often characterized by their intricate and complex architectures, frequently relies on strategically functionalized aromatic building blocks. 3-(2-Methoxyethyl)benzaldehyde offers a unique starting point for creating analogues of natural products. Chemists can modify the aldehyde and the methoxyethyl side chain to explore how structural changes impact the biological activity of a natural product-inspired molecule. This allows for the development of new compounds with potentially improved properties, such as increased efficacy or better stability.
Synthesis of Polymeric Materials (e.g., Polyazomethines, Poly(Schiff Base)s)
The aldehyde functionality of 3-(2-Methoxyethyl)benzaldehyde is particularly useful in polymer chemistry. Through polycondensation reactions with primary diamines, it can be used to synthesize polyazomethines, also known as poly(Schiff base)s. These polymers contain a carbon-nitrogen double bond (azomethine or imine group) in their backbone.
The presence of the methoxyethyl group can influence the properties of the resulting polymer, such as its solubility, thermal stability, and morphology. Polyazomethines are a subject of research interest due to their potential applications in electronics, as semiconductors, and as materials with unique optical properties. The specific structure of 3-(2-Methoxyethyl)benzaldehyde allows for the creation of polymers with tailored characteristics.
Role in the Synthesis of Heterocyclic Compounds (e.g., Thiosemicarbazones, Oxathiolanes, Benzimidazoles)
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry. The aldehyde group of 3-(2-Methoxyethyl)benzaldehyde is a key reactant in the synthesis of a wide array of these structures.
Thiosemicarbazones: Reaction with thiosemicarbazide (B42300) yields the corresponding 3-(2-methoxyethyl)benzylidene thiosemicarbazone. Thiosemicarbazones are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Oxathiolanes: Condensation with a thiol-containing alcohol, such as 2-mercaptoethanol, under acidic conditions can produce 1,3-oxathiolanes. This reaction is often used to protect the aldehyde group during a multi-step synthesis, but the resulting oxathiolane ring itself can be a feature of biologically active molecules.
Benzimidazoles: The synthesis of certain benzimidazole (B57391) derivatives can proceed via the reaction of 3-(2-Methoxyethyl)benzaldehyde with an o-phenylenediamine. Benzimidazoles form the core of several important pharmaceutical drugs.
The versatility of this aldehyde in forming various heterocyclic systems makes it a valuable intermediate for generating libraries of compounds for biological screening.
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Aldehydes are frequent participants in MCRs. 3-(2-Methoxyethyl)benzaldehyde can serve as the aldehyde component in various named MCRs, such as the Ugi, Passerini, or Hantzsch reactions, leading to the rapid assembly of complex and diverse molecular structures. The specific nature of the 3-(2-methoxyethyl) substituent can influence the reaction's outcome and the properties of the resulting products, making it a useful tool for creating novel compound libraries.
Design and Synthesis of Ligands for Catalytic Systems
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are among the most common and versatile ligands in coordination chemistry. By reacting 3-(2-Methoxyethyl)benzaldehyde with various amines, a diverse range of Schiff base ligands can be synthesized.
These ligands can then coordinate with metal ions to form metal complexes. The electronic and steric properties of the ligand, influenced by the methoxyethyl group, play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex. These catalysts can be applied to a wide variety of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The ability to easily synthesize a range of ligands from 3-(2-Methoxyethyl)benzaldehyde provides a platform for tuning the performance of catalytic systems.
Development of Fluorescent Probes and Chemosensors
There is currently no available scientific literature detailing the use of 3-(2-Methoxyethyl)benzaldehyde as a key component in the synthesis of fluorescent probes or chemosensors. Research in this area often focuses on benzaldehyde (B42025) derivatives with specific electronic properties or reactive sites that can be modulated by analytes to produce a fluorescent signal. However, studies specifically leveraging the 3-(2-methoxyethyl) substituent for this purpose have not been identified.
Applications in Advanced Material Science
Similarly, information regarding the application of 3-(2-Methoxyethyl)benzaldehyde in advanced material science is not present in the available research. The potential for a benzaldehyde derivative to act as a monomer or a modifying agent in polymer chemistry or materials science is recognized in principle. However, specific studies detailing the polymerization of 3-(2-Methoxyethyl)benzaldehyde or its incorporation into advanced materials with unique optical, electronic, or thermal properties are not documented in the searched scientific databases.
Conclusion and Future Research Perspectives
Summary of Key Synthetic and Characterization Achievements
The synthesis of alkoxy-substituted benzaldehydes is well-documented, providing a solid foundation for producing 3-(2-Methoxyethyl)benzaldehyde. google.comgoogle.com Established methods often involve the formylation of corresponding alkoxy-substituted benzenes or the oxidation of the analogous benzyl (B1604629) alcohols. google.comncert.nic.in A plausible and efficient route to synthesize 3-(2-Methoxyethyl)benzaldehyde could involve a Williamson ether synthesis starting from 3-hydroxybenzaldehyde (B18108) and a suitable 2-methoxyethyl halide. This approach is analogous to the synthesis of other phenacyloxy benzaldehyde (B42025) derivatives. orientjchem.org Another viable strategy is a multi-step process beginning with a commercially available precursor like trimethylhydroquinone, involving sequential protection, formylation, and etherification steps to build the target molecule. acs.org
Modern synthetic methodologies, such as one-pot reduction/cross-coupling procedures using Weinreb amides as intermediates, offer advanced and efficient pathways to create a variety of substituted benzaldehydes, including those with methoxy (B1213986) groups. nih.govacs.orgrug.nlresearchgate.net These methods are prized for their high yields and applicability to a wide range of functional groups.
Once synthesized, the characterization of 3-(2-Methoxyethyl)benzaldehyde would rely on standard spectroscopic techniques.
Infrared (IR) Spectroscopy: Expected to show a strong carbonyl (C=O) absorption band around 1700-1705 cm⁻¹, characteristic of an aromatic aldehyde, and C-H stretching from the aldehyde group between 2700-2860 cm⁻¹. docbrown.infopressbooks.pub The presence of the ether linkage would be confirmed by a C-O-C stretching band. orientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal a distinctive aldehyde proton signal between 9-10 ppm, along with signals for the aromatic protons and the specific resonances for the methoxy (-OCH₃) and ethyl (-CH₂CH₂-) groups. ¹³C NMR would show a carbonyl carbon signal in the 190-215 ppm range. pressbooks.pub
Mass Spectrometry (MS): This would be used to confirm the molecular weight and analyze fragmentation patterns, providing further structural verification. acs.org
These established synthetic and characterization methods provide a clear and achievable pathway for producing and verifying the structure of 3-(2-Methoxyethyl)benzaldehyde for further study.
Identification of Unexplored Reactivity and Derivatization Opportunities
The true potential of 3-(2-Methoxyethyl)benzaldehyde lies in its unexplored reactivity. The molecule possesses three key reactive sites: the aldehyde group, the aromatic ring, and the ether linkage.
The aldehyde functionality is a gateway to a vast number of chemical transformations. ncert.nic.in These include:
Condensation Reactions: Reactions like the Claisen-Schmidt condensation can be used to form chalcones and other α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis. rsc.org
Reductive Amination: This reaction allows for the formation of a wide variety of secondary and tertiary amines, which are prevalent in pharmacologically active compounds. nih.gov
Wittig Reaction: Enables the conversion of the aldehyde to an alkene, providing a route to stilbene-like structures or other vinyl derivatives.
Acetal (B89532) Formation: Protection of the aldehyde group via acetalization can be crucial in multi-step syntheses where the aldehyde needs to be preserved while other parts of the molecule are modified. researchgate.net
The benzene (B151609) ring offers opportunities for electrophilic aromatic substitution. The existing substituents (aldehyde and methoxyethyl) will direct incoming electrophiles, although the precise regioselectivity would need to be determined experimentally. Furthermore, modern C-H functionalization techniques using transient directing groups could enable precise modification at the ortho position, a powerful tool for creating complex derivatives. acs.org
The ether linkage, while generally stable, could potentially be cleaved under harsh acidic conditions, converting the methoxyethyl group back to a hydroxyethyl (B10761427) group, thereby providing another avenue for derivatization.
Potential for Industrial Scale-Up and Sustainable Process Development
For any compound to be industrially viable, its synthesis must be scalable, economical, and sustainable. rjpn.org While traditional methods for producing benzaldehydes can involve multiple steps and harsh reagents, modern approaches focus on process intensification and green chemistry. patsnap.com
A key technology for sustainable chemical production is reactive distillation (RD) . This process combines chemical reaction and product separation into a single unit, which can significantly reduce capital and operational expenditures, shorten residence times, and lower CO₂ emissions compared to conventional batch processes. researchgate.netacs.orgutwente.nl Adapting a synthetic route for 3-(2-Methoxyethyl)benzaldehyde to an RD process could be a major step towards efficient industrial scale-up.
Furthermore, the principles of green chemistry can be applied to improve sustainability:
Catalysis: Employing recyclable, heterogeneous catalysts, such as metal-organic frameworks (MOFs) or supported metal complexes, can replace stoichiometric reagents, minimize waste, and allow for milder reaction conditions. researchgate.netmdpi.com
Solvent Choice: Utilizing greener solvents or even solvent-free reaction conditions, such as in mechanochemistry or emulsion synthesis techniques, can drastically reduce the environmental impact. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. One-pot procedures are particularly effective in this regard. nih.govacs.org
Investigating these modern process technologies could pave the way for the efficient, cost-effective, and environmentally friendly large-scale production of 3-(2-Methoxyethyl)benzaldehyde. rsc.orgrjpn.org
Emerging Roles in Interdisciplinary Scientific Research
Substituted benzaldehydes are foundational molecules in a wide range of scientific fields, and 3-(2-Methoxyethyl)benzaldehyde is poised to contribute to several interdisciplinary areas. sprchemical.com
Medicinal Chemistry: Benzaldehyde derivatives are crucial intermediates in the synthesis of pharmaceuticals. sprchemical.com The unique methoxyethyl side chain could be explored for its ability to modulate properties like solubility, bioavailability, and binding interactions with biological targets. For example, substituted benzaldehydes have been designed as agents to modify the oxygen affinity of hemoglobin. nih.gov The structural motifs present in this compound could serve as a scaffold for developing new therapeutic agents. researchgate.net
Materials Science: The aldehyde group can be used to functionalize polymers and surfaces. For instance, benzaldehyde-functionalized polymer vesicles (polymersomes) have been created for applications in drug delivery and bio-imaging. nih.govacs.org The aldehyde can react with amines on surfaces or other polymers to form stable covalent linkages, making 3-(2-Methoxyethyl)benzaldehyde a potential candidate for creating novel functional materials, hydrogels, or coatings. nih.govsprchemical.com
Agrochemicals and Flavors: Benzaldehydes are widely used in the agrochemical, flavor, and fragrance industries. google.comrjpn.org The specific ether side chain of this compound could impart unique olfactory properties or biological activities, opening up possibilities for new applications in these sectors.
Analytical Chemistry: Functionalized aldehydes are used in the development of chemical sensors. For example, they can be incorporated into larger molecular structures designed to detect specific analytes like metal ions. neist.res.in
The future of 3-(2-Methoxyethyl)benzaldehyde is rich with possibility. Continued research into its synthesis, reactivity, and application will likely uncover novel uses and establish its role as a valuable building block in both academic and industrial settings.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 3-(2-Methoxyethyl)benzaldehyde, and how do they identify key functional groups?
- Methodological Answer : Use NMR spectroscopy to confirm the aldehyde proton (δ ~9.8–10.0 ppm) and methoxyethyl substituent (δ ~3.3–3.5 ppm for OCH2CH2OCH3). IR spectroscopy can validate the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). Mass spectrometry (HRMS) provides molecular weight verification, while HPLC or GC-MS identifies purity and potential impurities. For analogs like isovanillin (3-hydroxy-4-methoxybenzaldehyde), similar techniques resolve structural ambiguities .
Q. What synthetic routes are commonly employed to prepare 3-(2-Methoxyethyl)benzaldehyde?
- Methodological Answer : A typical approach involves Friedel-Crafts alkylation of benzaldehyde derivatives with 2-methoxyethyl halides, followed by oxidation. Alternatively, Ullmann coupling or nucleophilic substitution on pre-functionalized benzaldehydes (e.g., 3-bromo-benzaldehyde) with methoxyethyl groups can be used. Optimize solvent polarity (e.g., DMF or THF) and catalysts (e.g., Pd for coupling reactions) to enhance regioselectivity. Monitor intermediates via TLC and purify via column chromatography .
Q. How can researchers identify and mitigate common impurities in 3-(2-Methoxyethyl)benzaldehyde synthesis?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., residual benzaldehyde) or over-alkylated products . Use HPLC-DAD or NMR to detect these. For example, in metoprolol impurity synthesis, residual phenoxy intermediates are identified via retention time shifts . Recrystallization in ethanol/water mixtures or silica gel chromatography effectively removes hydrophobic byproducts.
Advanced Research Questions
Q. How can low yields in the alkylation step of 3-(2-Methoxyethyl)benzaldehyde synthesis be addressed?
- Methodological Answer : Low yields often stem from steric hindrance at the 3-position or competing side reactions (e.g., oxidation of the aldehyde). Strategies include:
- Using protecting groups (e.g., acetals) for the aldehyde during alkylation .
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent solubility.
- Adjusting reaction temperature (40–60°C) to balance kinetics and side-product formation.
Refer to multi-step syntheses in analogs (e.g., 2,3-Difluoro-4-[2-methoxyethyl]benzaldehyde derivatives) where yields improved from 50% to 85% via optimized conditions .
Q. What mechanistic insights explain the reactivity of the aldehyde group in 3-(2-Methoxyethyl)benzaldehyde under basic conditions?
- Methodological Answer : The aldehyde group undergoes nucleophilic attack (e.g., in condensation reactions) but may also experience auto-oxidation in air. Computational studies (DFT) on similar compounds (e.g., 4-hydroxybenzaldehyde) show electron-withdrawing substituents (methoxyethyl) stabilize the carbonyl via resonance, reducing electrophilicity. In basic media, deprotonation forms a resonance-stabilized enolate, enabling Knoevenagel or Aldol reactions . Monitor pH (7–9) to prevent decomposition .
Q. How should researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point) of 3-(2-Methoxyethyl)benzaldehyde?
- Methodological Answer : Contradictions often arise from purity variations or polymorphism . Standardize characterization by:
- Recrystallizing the compound from a consistent solvent (e.g., hexane/ethyl acetate).
- Using DSC (Differential Scanning Calorimetry) to confirm melting points and detect polymorphs.
- Validating solubility via shake-flask method in buffers (pH 1–13) and organic solvents. For example, analogs like 3-hydroxy-4-methoxybenzaldehyde show pH-dependent solubility shifts due to ionization .
Safety and Handling
Q. What are the critical safety protocols for handling 3-(2-Methoxyethyl)benzaldehyde in laboratory settings?
- Methodological Answer :
- Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure (skin irritation reported in similar aldehydes) .
- Store under argon in amber glass vials at 2–8°C to inhibit oxidation.
- In case of spills, neutralize with sodium bicarbonate and adsorb using vermiculite . Ventilate areas to avoid vapor accumulation (aldehydes are volatile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
